1-Piperidineacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-15-9-5-2-6-10-15)14-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECYQKJNWJCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196925 | |
| Record name | 1-Piperidineacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-97-0 | |
| Record name | N-Phenyl-1-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Piperidineacetanilide and Its Derivatives
Strategic Approaches to 1-Piperidineacetanilide Synthesis
The fundamental approach to synthesizing this compound typically involves the formation of an amide bond between a piperidine-containing amine and an appropriate acylating agent derived from aniline (B41778). A common and direct method is the acylation of 1-aminopiperidine (B145804) with a reactive derivative of phenylacetic acid, such as phenylacetyl chloride or an activated ester.
Alternatively, a two-step sequence can be employed. This often begins with the alkylation of piperidine (B6355638) with a suitable haloacetanilide, or a reductive amination reaction between piperidine and a glyoxylic acid derivative of aniline. These strategies provide flexibility in accessing a variety of substituted analogs by modifying either the piperidine or the acetanilide (B955) precursors.
Optimization of Established Synthetic Routes for Piperidineacetanilides
The efficiency and practicality of synthesizing piperidineacetanilides have been significantly enhanced through the optimization of existing synthetic methods. Key areas of improvement include the development of more effective coupling reactions and the design of advanced catalysts.
Development of Efficient Coupling Reactions
Modern organic synthesis has seen the advent of powerful coupling reactions that have been adapted for the formation of the amide bond in piperidineacetanilides. One of the most prominent examples is the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com These reactions offer high yields and stereoselectivity under mild conditions, making them suitable for conjugating complex molecular structures. mdpi.com For instance, the "grafting-onto" approach using click reactions has been successful in attaching bulky biofunctional groups to polymer backbones. mdpi.com
Catalyst Development in Related Syntheses
The development of novel catalysts has been instrumental in improving the synthesis of piperidine-containing compounds. For instance, iridium-based catalysts have been developed for the oxidative cyclization of amino alcohols to form various nitrogen-containing heterocycles. researchgate.net Specifically, a catalyst system of [Cp*IrCl2]2/K2CO3 has been used to synthesize indole (B1671886) derivatives from 2-amino alcohols. researchgate.net In the context of creating chiral piperidines, iridium-catalyzed asymmetric hydrogenation has been employed to produce optically active 2-aryl piperidines, which are important structural units in many natural products and pharmaceuticals. researchgate.net
Furthermore, acridinium-based photoredox catalysts have emerged as powerful tools in organic synthesis. youtube.com For example, a 3,6-di-tert-butyl acridinium (B8443388) catalyst has been developed to protect against nucleophilic addition, improving the efficiency of certain reactions. youtube.com Catalyst screening has also identified specific catalysts, like a dichlorinated acridinium catalyst, as being highly effective for particular transformations. youtube.com In the synthesis of pyridines, studies have shown that an acidic catalyst is necessary for dehydration and ring expansion reactions, and the inclusion of transitional metals can improve the yield of heterocyclic bases. aston.ac.uk
Novel Synthetic Strategies and Methodologies for Structural Analogs
The quest for new therapeutic agents and materials has spurred the development of innovative synthetic strategies for preparing structural analogs of this compound. These methodologies often focus on achieving high levels of stereocontrol and incorporating principles of green chemistry.
Stereoselective and Asymmetric Synthesis Considerations
The synthesis of piperidine derivatives with specific stereochemistry is of great importance, as different stereoisomers can exhibit distinct biological activities. Several stereoselective methods have been developed to control the three-dimensional arrangement of atoms in the piperidine ring.
One notable approach is the use of an η4-dienetricarbonyliron complex as a chiral auxiliary. nih.gov This complex can direct a double reductive amination cascade of a 1,5-keto-aldehyde with a primary amine to produce a single diastereoisomeric piperidine product in good to excellent yield. nih.gov The iron complex can be subsequently removed to afford the 2-dienyl-substituted piperidine. nih.gov Another strategy involves the cyclization of certain aldehydes catalyzed by concentrated hydrochloric acid or MeAlCl2 to yield either all-cis or trans 2,4,5-trisubstituted piperidines with high diastereomeric ratios. rsc.org
Biomimetic organocatalytic asymmetric synthesis has also been employed to prepare 2-substituted piperidine-type alkaloids and their analogs with high enantiomeric excess. nih.gov This method often utilizes natural substances and avoids the need for protecting groups. nih.gov Additionally, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes provides access to 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov
Green Chemistry Principles in Piperidineacetanilide Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itsphinxsai.com These principles are increasingly being applied to the synthesis of piperidineacetanilides and related compounds.
A key focus of green chemistry is the use of environmentally benign solvents and catalysts. nih.gov For example, efficient, green approaches to N-substituted piperidones have been developed that present significant advantages over classical methods like the Dieckman approach. nih.govresearchgate.net These methods often involve the use of less hazardous reagents and generate less waste. sphinxsai.com
The concept of atom economy, which measures the efficiency of a chemical transformation in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. sphinxsai.com Synthetic routes with high atom economy are preferred as they minimize the formation of byproducts. sphinxsai.com For instance, in the synthesis of acetanilide derivatives, green chemistry methods have been shown to have a higher atom economy (72% to 82%) compared to conventional methods. sphinxsai.com This is often achieved by avoiding the use of hazardous reagents like acetic anhydride (B1165640) and minimizing the formation of byproducts. sphinxsai.comyoutube.com
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. emerypharma.com For 1-Piperidineacetanilide, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals unequivocally.
A review of NMR data for various Piper amides provides a foundational understanding of the expected chemical shifts and coupling constants for compounds with similar structural motifs. nih.gov The proton NMR spectrum of piperidine-containing amides, for instance, exhibits characteristic signals for the piperidine (B6355638) ring protons. researchgate.net
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
To resolve spectral overlap and definitively establish connectivity, a series of 2D NMR experiments are essential. chemistnotes.com These techniques distribute NMR signals across two frequency dimensions, providing a more comprehensive analysis of molecular structure. wikipedia.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal correlations between adjacent protons within the piperidine ring and any coupling involving the methylene (B1212753) protons of the acetanilide (B955) moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with their attached carbon atoms. emerypharma.comwikipedia.org This is a crucial step in assigning the ¹³C NMR spectrum. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is directly bonded to.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. slideshare.net This is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between the carbonyl carbon and nearby protons on both the piperidine and acetanilide portions of the molecule, as well as between the aromatic protons and carbons.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -CH₂- (acetamide) | 3.0 - 3.5 | Singlet |
| Piperidine-H (α to N) | 2.5 - 3.0 | Multiplet |
| Piperidine-H (β, γ to N) | 1.4 - 1.8 | Multiplet |
| NH (amide) | 8.0 - 9.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | 165 - 175 |
| Aromatic-C | 120 - 140 |
| -CH₂- (acetamide) | 55 - 65 |
| Piperidine-C (α to N) | 45 - 55 |
| Piperidine-C (β to N) | 25 - 35 |
| Piperidine-C (γ to N) | 20 - 30 |
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution ¹³C spectra of solid samples. nih.gov The analysis of cross-polarization kinetics can provide further insights into the molecular dynamics within the crystal lattice. nih.gov For this compound, ssNMR could be used to identify and differentiate between potential polymorphic forms, which may exhibit distinct physical properties.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Detailed Analysis of Characteristic Band Assignments
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups. The analysis of these bands can be aided by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and assignments. nih.gov
Table 3: Characteristic Infrared (IR) and Raman Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H (amide) | Stretching | 3200 - 3400 | IR |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| C-H (aliphatic) | Stretching | 2800 - 3000 | IR, Raman |
| C=O (amide) | Stretching (Amide I) | 1630 - 1680 | IR, Raman |
| C=C (aromatic) | Stretching | 1450 - 1600 | IR, Raman |
| N-H (amide) | Bending (Amide II) | 1510 - 1570 | IR |
| C-N | Stretching | 1200 - 1350 | IR, Raman |
The amide I band, primarily due to the C=O stretching vibration, is typically strong in the IR spectrum. The amide II band, resulting from N-H bending and C-N stretching, is also a prominent feature in the IR spectrum. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed at higher wavenumbers.
Surface-Enhanced Raman Scattering (SERS) for Trace Analysis
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, such as silver or gold. psu.eduyoutube.com This enhancement allows for the detection of analytes at very low concentrations. youtube.com The SERS effect arises from a combination of electromagnetic and chemical enhancement mechanisms. psu.edu
For this compound, SERS could be employed for trace analysis, for example, in detecting minute quantities of the compound in complex matrices. The SERS spectrum may exhibit different relative band intensities compared to the normal Raman spectrum due to the specific orientation and interaction of the molecule with the metal surface. rsc.org This can provide insights into how the molecule adsorbs onto the SERS substrate. The technique's ability to probe the vibrational modes of molecules at interfaces makes it a powerful tool for surface studies. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula.
For this compound (C₁₃H₁₈N₂O), the expected exact mass can be calculated. An HRMS instrument, such as an Orbitrap or a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would be used to measure the m/z of the molecular ion ([M+H]⁺ or [M]⁺˙). nih.gov The high mass accuracy of these instruments, often in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned elemental formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov
In addition to determining the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule.
Electronic Spectroscopy: UV-Visible and Fluorescence Analysis
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the chromophores present.
The UV-Visible absorption spectrum of this compound is expected to be dominated by the acetanilide chromophore. Acetanilide itself typically shows a primary absorption band (π → π* transition) around 240-250 nm. chadlandrie.comresearchgate.net The piperidine group, acting as an auxochrome, is anticipated to cause a slight bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on this band due to the electron-donating nature of the nitrogen atom. researchgate.net
Fluorescence spectroscopy provides insights into the photophysical processes that occur after a molecule absorbs light. Many N-aryl piperidine derivatives are known to be fluorescent. tsijournals.comresearchgate.net The fluorescence emission is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov For this compound, it is expected to exhibit fluorescence with emission maxima dependent on the solvent environment. In nonpolar solvents, a more structured emission might be observed, while in polar solvents, a broader, red-shifted emission is likely due to the stabilization of a more polar excited state. nih.gov
Interactive Data Table: Expected Electronic Spectroscopy Properties
| Spectroscopic Parameter | Expected Value / Observation | Notes |
| UV Absorption (λmax) | ~245 - 255 nm | π → π* transition of the acetanilide chromophore. chadlandrie.comresearchgate.net |
| Molar Absorptivity (ε) | High | Typical for π → π* transitions. |
| Fluorescence Emission (λem) | Solvent Dependent | Expected to show positive solvatochromism (red-shift with increasing solvent polarity). nih.gov |
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of this compound can be determined experimentally using a relative method, where its fluorescence intensity is compared to that of a well-characterized standard, such as quinine (B1679958) sulfate.
The photophysical properties are highly influenced by the molecular structure and environment. For piperidine-substituted aromatic compounds, the quantum yield is often highest in nonpolar solvents and decreases significantly in polar solvents. nih.govresearchgate.net This quenching in polar environments can be attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This technique can reveal dynamic processes occurring in the excited state.
For related piperidine-naphthalimide compounds, the fluorescence decay is often described by a mono-exponential model in nonpolar solvents. nih.govresearchgate.netmdpi.com However, in more complex environments or polar solvents, a bi-exponential decay is often observed, indicating the presence of multiple excited-state species or different molecular conformations. nih.govmdpi.com It is plausible that this compound would exhibit similar behavior, with its fluorescence lifetime being sensitive to solvent polarity and the presence of quenchers.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. arxiv.org By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
For this compound, XPS can distinguish between the different chemical states of carbon, nitrogen, and oxygen.
Carbon (C 1s): At least three distinct C 1s peaks are expected: C-C/C-H bonds in the aromatic and aliphatic parts (~284.8 eV), C-N bonds of the piperidine and aniline (B41778) nitrogen (~285.7 eV), and the carbonyl carbon (C=O) of the amide group at a higher binding energy (~288.3 eV). fu-berlin.de
Nitrogen (N 1s): Two N 1s peaks should be resolvable: one for the tertiary amine nitrogen of the piperidine ring and another for the amide nitrogen. The amide nitrogen is expected at a higher binding energy (~400.0-400.9 eV) compared to the amine nitrogen (~399.1-399.7 eV) due to the electron-withdrawing effect of the adjacent carbonyl group. researchgate.net
Oxygen (O 1s): A single, prominent O 1s peak is expected for the carbonyl oxygen of the amide group, typically appearing around 531-532 eV.
Interactive Data Table: Predicted XPS Binding Energies for this compound
| Element | Chemical State | Predicted Binding Energy (eV) |
| C 1s | C-C (aromatic), C-H | ~284.8 |
| C 1s | C-N (piperidine & aniline) | ~285.7 fu-berlin.de |
| C 1s | C=O (amide) | ~288.3 fu-berlin.de |
| N 1s | N-tertiary (piperidine) | ~399.1 - 399.7 researchgate.net |
| N 1s | N-amide | ~400.0 - 400.9 researchgate.net |
| O 1s | O=C (amide) | ~531.5 |
Crystallographic and Structural Analysis of 1 Piperidineacetanilide Architectures
Single Crystal X-ray Diffraction (SCXRD) Studies
The journey to elucidating a crystal structure begins with the growth of high-quality single crystals. For organic molecules like 1-Piperidineacetanilide, several techniques can be employed to obtain crystals suitable for SCXRD analysis, which ideally have dimensions of 0.2 - 0.4 mm. researchgate.net
Commonly utilized methods include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly in a controlled environment, leading to the gradual formation of crystals. The choice of solvent is critical and is often determined empirically.
Solvent Diffusion (Layering Technique): This method is particularly useful for sensitive materials. A solution of the compound is layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface between the two solvents reduces the solubility of the compound, promoting crystallization. researchgate.net
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. The rate of cooling is a crucial parameter that influences crystal quality. nih.gov
Melt Growth Techniques: For thermally stable compounds, methods like the Czochralski or Bridgman technique can be used. nih.gov These involve melting the compound and then slowly cooling it from a seed crystal to grow a large single crystal. nih.govnih.gov
Optimization of crystal growth involves a systematic variation of parameters such as solvent, temperature, concentration, and the presence of impurities.
Table 1: Representative Solvents for Crystal Growth of Piperidine (B6355638) Derivatives
| Solvent System | Technique | Typical Observations |
|---|---|---|
| Ethanol/Water | Slow Evaporation | Formation of block-shaped crystals |
| Dichloromethane/Hexane | Solvent Diffusion | Needle-like crystals may form |
This table presents hypothetical data based on common practices for similar organic compounds.
Once a suitable crystal is obtained, SCXRD analysis reveals the precise molecular geometry. For this compound, key structural features of interest include the conformation of the piperidine ring and the relative orientation of the acetanilide (B955) group.
Table 2: Expected Bond Lengths and Angles in this compound
| Parameter | Expected Value | Theoretical Basis |
|---|---|---|
| C-N (piperidine ring) | ~1.47 Å | sp³ C - sp³ N single bond |
| C-C (piperidine ring) | ~1.54 Å | sp³ C - sp³ C single bond |
| N-C (amide) | ~1.35 Å | Partial double bond character |
| C=O (amide) | ~1.23 Å | Carbonyl double bond |
| C-N-C (piperidine) | ~112° | Tetrahedral geometry with lone pair |
These values are representative and based on typical bond lengths and angles for similar functional groups.
The conformation of the piperidine ring can be described by its puckering parameters. The orientation of the substituent at the nitrogen atom (the acetanilide group) can be either axial or equatorial. The equatorial position is generally favored for bulky substituents to avoid steric clashes with axial hydrogens on the ring (1,3-diaxial interactions). libretexts.org
The way in which individual molecules of this compound arrange themselves in the crystal is governed by a variety of intermolecular interactions. rsc.org These non-covalent forces are crucial in determining the stability and physical properties of the crystal. For this compound, the following interactions are expected:
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These can form intermolecular hydrogen bonds, often leading to the formation of chains or dimeric motifs in the crystal lattice. nih.gov
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in the crystalline state. mdpi.com
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphs of this compound have been definitively reported in the reviewed literature, it is a phenomenon that should be considered for a flexible molecule of this nature. Polymorphism can arise from different conformations of the molecule or different packing arrangements being stabilized under various crystallization conditions. The identification of polymorphs is critical in the pharmaceutical and materials science fields.
In Silico Structural Modeling and Prediction
Computational methods provide a powerful complement to experimental studies, offering insights into the dynamic behavior and energetic landscapes of molecules.
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations of a molecule and their relative energies, providing a "conformational landscape". ub.edu
For this compound, an MD simulation would typically involve the following steps:
System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic solution conditions. ub.edu
Force Field Application: A force field (a set of parameters describing the potential energy of the system) is assigned to the atoms.
Minimization and Equilibration: The system is first energy-minimized to remove any unfavorable starting contacts and then gradually heated and equilibrated under constant temperature and pressure to reach a stable state. nih.gov
Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of molecular conformations.
The resulting trajectory can be analyzed to identify the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. This can reveal, for instance, the energetic preference for the axial versus equatorial orientation of the acetanilide group and the rotational barriers around the key single bonds.
Table 3: Illustrative Conformational Energy Data from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Equatorial Chair | 175° | 0.0 | 85 |
| Axial Chair | 60° | 2.5 | 10 |
This table presents hypothetical data to illustrate the type of information that can be obtained from molecular dynamics simulations.
By combining the detailed static picture from SCXRD with the dynamic insights from MD simulations, a comprehensive understanding of the structural characteristics of this compound can be achieved.
Homology Modeling and Comparative Structural Analysis
It is important to clarify a common point of misconception regarding methodology. Homology modeling is a computational technique exclusively used to predict the three-dimensional structure of a protein by using a known experimental structure of a homologous protein as a template. uol.de This method is not applicable to small organic molecules like this compound.
The appropriate computational approach for a small molecule is comparative structural analysis, often involving conformational analysis and quantum mechanical calculations. These methods are used to determine the most stable three-dimensional shapes (conformers) of a molecule and to understand how its electronic structure influences its geometry.
For this compound, such an analysis would consider two main components: the piperidine ring and the acetanilide group. The piperidine ring typically adopts a chair conformation to minimize steric strain. In a substituted cyclohexane, which is analogous to the piperidine ring, substituents can be in either axial or equatorial positions, with the equatorial position being generally more stable to avoid unfavorable steric interactions. youtube.com
Computational evaluations using software can predict various physicochemical properties of acetanilide derivatives, which helps in understanding their potential behavior in various systems. orientjchem.org A study on acetanilide itself using different levels of theory, such as Hartree-Fock (HF) and Density Functional Theory (B3LYP), demonstrated good agreement between calculated geometries and experimental data. banglajol.inforesearchgate.net
Table 2: Comparison of Calculated Molecular Properties of Acetanilide
| Property | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |
|---|---|---|
| HOMO Energy | -8.52 eV | -6.61 eV |
| LUMO Energy | 2.64 eV | -0.60 eV |
| Energy Gap (ΔE) | 11.16 eV | 6.01 eV |
Data sourced from a computational study on acetanilide. banglajol.info
Advanced Microscopy for Supramolecular Assembly Characterization
Beyond the atomic resolution of single-crystal diffraction, understanding how individual molecules of this compound organize into larger, functional assemblies requires advanced microscopy techniques. Atomic Force Microscopy (AFM) and super-resolution fluorescence microscopy are powerful tools for visualizing the surface topography and nanoscale architecture of organic materials. oup.comnih.gov
AFM is particularly well-suited for studying the surfaces of organic crystals, as it does not require the sample to be electrically conductive. uol.de It can resolve features with sub-nanometer precision, including molecular terrace steps on crystal faces, where the step height corresponds to the dimensions of single molecular layers. uol.decam.ac.uk Investigations using AFM on various organic crystals have revealed that solid-state reactions and molecular mobility are often initiated at surface defects. cam.ac.uktandfonline.com This technique would be invaluable in studying how this compound molecules pack on a surface and how crystal growth proceeds, potentially revealing dislocations, grain boundaries, and other features that govern the material's bulk properties.
Recent breakthroughs have further extended the capabilities of microscopy to visualize supramolecular polymers in their native organic solvents and even to identify the structure of individual small organic molecules. nih.govwiley.comnih.gov Super-resolution techniques, such as photo-activated localization microscopy (PALM), can overcome the diffraction limit of conventional light microscopy, allowing for the imaging of dynamic, non-covalent assemblies. researchgate.net For a compound like this compound, these methods could potentially be used to visualize its self-assembly into fibers, gels, or other nanostructures in solution, providing real-space information that is complementary to diffraction data. acs.org By staining such assemblies with fluorescent dyes, it is possible to observe their structure and formation in situ without significant chemical modification. nih.gov
The combination of these advanced microscopy techniques provides a pathway to bridge the gap between single-molecule crystal structures and the macroscopic properties of a material, offering profound insights into the principles that govern the supramolecular architecture of this compound.
Reactivity, Reaction Mechanisms, and Chemical Transformations
Investigation of Primary Reaction Pathways
No specific studies have been identified that investigate the primary reaction pathways of 1-Piperidineacetanilide. Information regarding its susceptibility to common organic reactions such as oxidation, reduction, hydrolysis, or substitution under various conditions has not been documented.
Kinetic and Thermodynamic Studies of this compound Reactions
There is an absence of published research on the kinetic and thermodynamic parameters of reactions involving this compound. As a result, data tables for reaction rates, activation energies, and thermodynamic stabilities are not available.
Mechanistic Elucidation of Chemical Transformations
Due to the lack of studies on the reactivity of this compound, the mechanistic pathways of its potential chemical transformations have not been elucidated. There are no reports on the identification of reaction intermediates, transition states, or the influence of catalysts on its transformations.
Role of Functional Group Interconversions within the this compound Scaffold
There is no available information detailing the interconversion of the functional groups present in the this compound molecule, namely the piperidine (B6355638) ring, the amide linkage, and the anilide moiety. Research on how these groups might be chemically altered or interact with each other under different reaction conditions has not been reported.
Theoretical and Computational Chemistry Applications
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and a protein's binding site.
There are no specific molecular docking studies publicly available for 1-Piperidineacetanilide. However, research on other piperidine-containing compounds, such as piperine (B192125), demonstrates the utility of this approach. scispace.com In such studies, molecular docking is used to analyze the interactions with various protein targets, identifying key amino acid residues involved in the binding. scispace.com This type of analysis for this compound would involve docking the molecule into the active site of a relevant biological target to identify potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for its biological activity.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no virtual screening campaigns specifically mentioning this compound are documented, piperidine (B6355638) scaffolds are frequently utilized in the design of new bioactive compounds. Virtual screening methodologies could be employed to screen derivatives of this compound against various therapeutic targets to discover novel scaffolds with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.
Research on a series of 33 piperidine derivatives has led to the development of QSAR models to predict their toxicity against the mosquito species Aedes aegypti. nih.govontosight.ai These models were built using 2D topological descriptors calculated with software like PaDEL and employed various statistical methods, including ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches such as support vector machines (SVM) and neural networks. nih.govontosight.ai
The developed models demonstrated good predictive power, with determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets using OLS-MLR and linear SVM. nih.govontosight.ai The simplicity and the ready availability of the structural descriptors used make these models attractive for the preliminary design of new, potentially active molecules. nih.govontosight.ai Although the specific inclusion of this compound in this set of 33 derivatives is not explicitly stated in the available abstracts, these studies highlight the applicability of QSAR in understanding the structure-activity landscape of this class of compounds.
| QSAR Model Type | Statistical Method | Performance Metrics (r²) | Application |
| 2D-QSAR | OLS-MLR, SVM, NN | Training set: >0.85, Test set: >0.8 nih.govontosight.ai | Predicting toxicity of piperidine derivatives against Aedes aegypti. nih.govontosight.ai |
Development of Predictive Models for Biological Interactions (in vitro)
Predictive modeling in computational chemistry aims to establish a reliable correlation between the structure of a molecule and its biological activity. For compounds like this compound, which contains the key piperidine scaffold, these models are instrumental in forecasting their potential as therapeutic agents. By analyzing a series of related compounds, researchers can develop pharmacophore models that identify the essential structural features required for a specific biological interaction.
For instance, predictive pharmacophore models have been successfully developed for a broad series of piperidine- and piperazine-based CCR5 antagonists, which are relevant to anti-HIV-1 drug discovery. In one such study, a training set of 25 antagonists was used to generate a highly predictive pharmacophore model. This model, characterized by five features—two hydrogen bond acceptors and three hydrophobic regions—demonstrated a strong correlation (r) of 0.920 and a root mean square (rms) of 0.879. nih.gov The robustness of this model was confirmed through cross-validation, indicating its potential to accurately predict the biological activity of new compounds, including derivatives of this compound, before their synthesis. nih.gov
These models serve as powerful 3D query tools in virtual screening, enabling the identification of novel chemical entities with high potential for a specific biological target. The ability to forecast the in vitro activity of compounds prior to their physical creation significantly reduces the time and cost associated with drug development.
Descriptors and Statistical Validation in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies form the bedrock of predictive molecular modeling. These studies rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. biorxiv.org The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model.
In the context of piperidine derivatives, various types of descriptors have been employed, including topological, spatial, thermodynamic, and electronic state indices. For example, a QSAR analysis of piperine analogs, which share the piperidine moiety with this compound, identified three key descriptors for inhibiting the NorA efflux pump in Staphylococcus aureus: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The resulting QSAR model showed excellent statistical significance with a squared correlation coefficient (r²) of 0.962 and a cross-validated r² (q²) of 0.917. nih.gov
Statistical validation is a critical step to ensure the reliability and predictive power of a QSAR model. Common validation techniques include internal validation (cross-validation) and external validation using a test set of compounds not included in the model's training. In a 3D-QSAR study on piperidine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors, a Comparative Molecular Field Analysis (CoMFA) model yielded an r² of 0.947 for the training set and a predictive r² for the test set of 0.816. nih.gov These robust statistical parameters indicate a model with high predictive capability.
The table below summarizes the statistical validation parameters from QSAR studies on piperidine-containing compounds, illustrating the predictive power of these models.
| Model Type | Target | r² (training set) | q² (cross-validation) | Predictive r² (test set) | Key Descriptors/Fields |
| Pharmacophore | CCR5 Antagonists | 0.920 | N/A | N/A | 2 H-bond acceptors, 3 hydrophobic |
| QSAR | NorA Efflux Pump Inhibitors | 0.962 | 0.917 | N/A | Partial negative surface area, molecular shadow area, heat of formation |
| 3D-QSAR (CoMFA) | Acetylcholinesterase Inhibitors | 0.947 | >0.5 | 0.816 | Steric and electrostatic fields |
This table presents data from studies on piperidine derivatives to illustrate the application of QSAR models.
De Novo Molecular Design Approaches for Tailored Properties
De novo molecular design represents a paradigm shift in drug discovery, moving from the screening of existing compounds to the creation of entirely new molecules with specific, tailored properties. arxiv.org This approach is particularly valuable for designing ligands that can interact with a specific biological target, such as an enzyme or receptor.
The process often begins with the identification of a molecular scaffold, such as the this compound core, which can be elaborated upon to optimize interactions with a target's binding site. youtube.com Computational tools can then be used to "grow" a molecule atom-by-atom or fragment-by-fragment within the defined binding pocket.
Recent advancements in artificial intelligence, particularly deep learning and reinforcement learning, have significantly enhanced de novo design capabilities. youtube.com These methods can explore a vast chemical space to generate novel molecular architectures that are optimized for multiple properties simultaneously, including binding affinity, selectivity, and synthetic accessibility. youtube.com For instance, reinforcement learning frameworks can be coupled with 3D generative models to build molecules directly within a protein's binding pocket, starting from a core scaffold. youtube.com
While specific examples of de novo design starting from a this compound scaffold are not prevalent in the literature, the principles are broadly applicable. The structural motifs of this compound, including the piperidine ring and the acetanilide (B955) group, can serve as starting points for computational design algorithms to generate novel derivatives with potentially enhanced biological activities. The ultimate goal is to create molecules that are not only potent but also possess favorable pharmacokinetic and safety profiles.
In Vitro Biological Activity and Mechanistic Interactions Non Clinical Contexts
Enzyme Inhibition Kinetics and Characterization
The study of enzyme inhibition is crucial to understanding the potential mechanisms of action for a compound like 1-Piperidineacetanilide. These in vitro assays elucidate how the compound affects enzyme activity, the nature of its interaction with the enzyme, and its potency and selectivity.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be either reversible, where the enzyme's function can be restored by removing the inhibitor, or irreversible, where the inhibitor permanently inactivates the enzyme, often through the formation of a covalent bond.
Reversible Inhibition: This form of inhibition is characterized by a non-covalent, dissociable binding of the inhibitor to the enzyme. There are several types:
Competitive Inhibition: The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor's effect is not overcome by increasing substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.
Irreversible Inhibition: This involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. This type of inhibition is time-dependent and results in a permanent loss of enzyme activity that cannot be recovered by simple dilution or dialysis.
To determine the inhibition mechanism of this compound for a specific enzyme, kinetic studies would be performed by measuring reaction rates at various substrate and inhibitor concentrations. The data would then be analyzed using graphical methods like Lineweaver-Burk plots to identify the characteristic patterns of each inhibition type.
To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Half-Maximal Inhibitory Concentration (IC₅₀): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under a given set of experimental conditions. It is a practical measure of inhibitor potency but can be influenced by factors such as substrate and enzyme concentrations.
Inhibition Constant (Kᵢ): The Kᵢ is a more fundamental measure of the binding affinity of the inhibitor for the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. Unlike the IC₅₀, the Kᵢ is an intrinsic value that is not dependent on the concentration of the substrate (for competitive inhibitors) or the enzyme. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the mechanism of inhibition and the substrate concentration.
The following interactive table presents hypothetical IC₅₀ and Kᵢ values for this compound against a panel of enzymes, which would be determined through a series of in vitro enzymatic assays.
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive | 15.2 | 7.8 |
| 5-Lipoxygenase (5-LOX) | Non-competitive | 25.8 | 25.8 |
| Carbonic Anhydrase II | Uncompetitive | > 100 | > 100 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
To understand the specificity of this compound, it would be screened against a broad panel of enzymes from different families. This comprehensive selectivity profiling helps to identify the primary target(s) of the compound and to flag potential off-target effects. A highly selective compound will show potent inhibition of its intended target with significantly less activity against other enzymes. This is typically achieved through high-throughput screening assays where the inhibitory activity of this compound is measured against dozens or even hundreds of different enzymes at a fixed concentration.
Receptor Binding Assays and Ligand-Receptor Dynamics
Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. These assays measure the binding of a ligand (in this case, this compound or a radiolabeled competitor) to a receptor preparation, which can be derived from cell membranes or purified receptor proteins.
Radioligand binding assays are a sensitive and widely used method to characterize ligand-receptor interactions. These studies typically involve:
Saturation Binding Assays: To determine the affinity (Kₑ) and the density of receptors (Bₘₐₓ) in a tissue or cell preparation. In these experiments, increasing concentrations of a radiolabeled ligand known to bind to the target receptor are incubated with the receptor preparation until equilibrium is reached.
Competition Binding Assays: To determine the affinity (Kᵢ) of an unlabeled compound like this compound. Here, the receptor preparation is incubated with a fixed concentration of a specific radioligand in the presence of varying concentrations of the unlabeled test compound. The ability of this compound to displace the radioligand from the receptor is measured, and the IC₅₀ (the concentration of the compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀.
The table below shows hypothetical Kᵢ values for this compound at various G-protein coupled receptors (GPCRs), which would be obtained from competitive radioligand binding studies.
Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Radioligand Used | Kᵢ (nM) |
|---|---|---|
| Dopamine (B1211576) D₂ | [³H]Spiperone | 85 |
| Serotonin (B10506) 5-HT₂ₐ | [³H]Ketanserin | 250 |
| Adrenergic α₁ | [³H]Prazosin | > 1000 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
While equilibrium binding constants like Kᵢ and Kₑ describe the affinity of a ligand for a receptor at steady state, the kinetic rate constants provide deeper insight into the dynamics of the interaction.
Association Rate Constant (kₒₙ): This constant, also known as the "on-rate," describes the rate at which the ligand binds to the receptor to form a complex. It is typically measured in units of M⁻¹min⁻¹ or M⁻¹s⁻¹.
Dissociation Rate Constant (kₒff): This constant, or "off-rate," describes the rate at which the ligand-receptor complex dissociates. It has units of min⁻¹ or s⁻¹. The residence time of a drug at its target is the reciprocal of the kₒff (1/kₒff) and can be a critical determinant of its duration of action.
These kinetic parameters are determined by measuring the binding of a ligand to its receptor over time. The equilibrium dissociation constant (Kₑ) can also be calculated from the ratio of these rate constants (Kₑ = kₒff / kₒₙ).
The following table provides a hypothetical set of kinetic binding parameters for this compound at a specific receptor.
Hypothetical Ligand-Receptor Binding Kinetics for this compound
| Receptor Target | kₒₙ (x 10⁵ M⁻¹s⁻¹) | kₒff (x 10⁻⁴ s⁻¹) | Kₑ (nM) (Calculated from kₒff/kₒₙ) | Residence Time (1/kₒff) (min) |
|---|
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
In Vitro Functional Assays for Agonist/Antagonist Activity
The functional activity of piperidine-containing compounds has been explored in various receptor systems. For instance, derivatives of piperine (B192125), which incorporates a piperidine (B6355638) ring, have been investigated for their agonist activity at the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid homeostasis. In a fluorescence polarization-based ligand screening assay, certain piperine derivatives demonstrated potent PPARγ agonistic activity. dovepress.com Molecular docking studies further suggested that these derivatives could stably interact with the active site of the PPARγ complex. dovepress.com
In the context of neurotransmitter receptors, piperidine and piperazine (B1678402) derivatives have been characterized as antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov Functional characterization of these compounds helps in understanding their potential modulatory effects on neurotransmitter release. The affinity and selectivity of these derivatives for their respective receptors are crucial determinants of their functional antagonist activity. nih.gov
Cell-Based Assays (Non-Human Cell Lines)
The antiproliferative and cytotoxic effects of various piperidine derivatives have been evaluated against a range of cancer cell lines. Novel piperidine derivatives have been shown to inhibit the proliferation of prostate cancer (PC3), gastric cancer (MGC803), and breast cancer (MCF7) cells, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov For example, one derivative, compound 17a, displayed an IC50 value of 0.81 µM against PC3 cells. nih.gov
Another study highlighted the antiproliferative effects of the piperidine nitroxide, TEMPOL, which was found to be more effective at inhibiting the growth of neoplastic cell lines compared to non-neoplastic ones. nih.gov The mechanism of action appeared to involve the induction of apoptosis, as evidenced by DNA fragmentation and alterations in the cell cycle, with an accumulation of cells in the G1 and G2/M phases. nih.gov
The following table summarizes the antiproliferative activity of selected piperidine derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Piperidine derivative 17a | PC3 | 0.81 µM | nih.gov |
| Piperidine derivative 17a | MGC803 | 1.09 µM | nih.gov |
| Piperidine derivative 17a | MCF7 | 1.30 µM | nih.gov |
| TEMPOL | MCF-7/WT | More cytotoxic than non-neoplastic lines | nih.govresearchgate.net |
The in vitro antimicrobial properties of piperidine-substituted compounds have been investigated against various bacterial and fungal strains. In one study, piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives were screened for their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae, and the fungus Candida albicans. nih.gov Certain dipiperidino- and dipyrrolidino-substituted benzene (B151609) derivatives inhibited the growth of all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov
Another study synthesized six novel piperidine derivatives and evaluated their antimicrobial activity. academicjournals.org One of the compounds exhibited the most potent inhibitory activity against the seven bacterial strains tested. academicjournals.org Furthermore, piperidinothiosemicarbazone derivatives have demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis strains, with some compounds showing MIC values as low as 0.5 µg/mL. nih.gov
The table below presents the antimicrobial activity of selected piperidine derivatives.
| Derivative Class | Microbial Strain(s) | Activity (MIC) | Reference |
| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 µg/ml | nih.gov |
| Piperidinothiosemicarbazones | M. tuberculosis H37Rv | 0.5 - >512 µg/mL | nih.gov |
| Novel Piperidine Derivatives | Various bacteria | Varied, with some showing strong inhibition | academicjournals.org |
The anti-inflammatory potential of compounds containing the piperidine moiety has been demonstrated in vitro. Piperine, an alkaloid containing a piperidine ring, has been shown to exert anti-inflammatory effects. nih.gov Studies on ferrocenyl(piperazine-1-yl)methanone-based derivatives, which are structurally related to piperidine compounds, have revealed their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov One potent compound from this series exhibited an IC50 value of 7.65 µM for NO inhibition and also suppressed the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for this anti-inflammatory activity was linked to the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov
Identification and Characterization of Molecular Targets (non-human, non-clinical)
Research into piperidine derivatives has led to the identification of several molecular targets. For instance, certain piperidine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid peptide (Aβ) aggregation, which are key targets in Alzheimer's disease research. nih.gov Molecular modeling studies have shown that these compounds can interact with both the catalytic and peripheral sites of AChE. nih.gov
In the context of anticancer activity, novel piperidine derivatives have been identified as colchicine (B1669291) binding site inhibitors, leading to the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics induces apoptosis in cancer cells. nih.gov
The table below outlines some of the identified molecular targets for piperidine derivatives.
| Derivative Class | Molecular Target | Biological Context | Reference |
| Piperidine derivatives | Acetylcholinesterase (AChE) & β-amyloid (Aβ) aggregation | Alzheimer's Disease Models | nih.govnih.gov |
| Novel piperidine derivatives | Tubulin (Colchicine binding site) | Cancer Cell Proliferation | nih.gov |
| Ferrocenyl(piperazine-1-yl)methanone derivatives | TLR4/NF-κB signaling pathway | Inflammation Models | nih.gov |
| Piperine derivatives | Peroxisome proliferator-activated receptor γ (PPARγ) | Metabolic Regulation Models | dovepress.com |
| Piperidine/Piperazine derivatives | Histamine H3 Receptor (H3R) & Sigma-1 Receptor (σ1R) | Neurotransmitter Regulation Models | nih.gov |
Structure Activity Relationship Sar Studies and Rational Scaffold Design Non Clinical Focus
Systematic Chemical Modification and Analog Synthesis for SAR Exploration
A primary method for investigating SAR involves the systematic chemical modification of the lead compound, 1-piperidineacetanilide. This process entails the synthesis of a series of analogs where specific parts of the molecule are methodically altered to observe the resulting impact on biological activity. These modifications typically target three key regions: the piperidine (B6355638) ring, the acetanilide (B955) moiety, and the linker connecting them.
Piperidine Ring Modifications: Alterations to the piperidine ring are crucial for probing the steric and electronic requirements of the target's binding pocket. Introducing substituents at various positions, particularly the 4-position, can influence properties like lipophilicity, polarity, and hydrogen bonding capacity. For example, replacing a hydrogen with a methyl group adds steric bulk and increases lipophilicity, whereas adding a hydroxyl group introduces a hydrogen bond donor/acceptor site.
Linker and Amide Bond Modifications: The amide linker is a key structural element that dictates the spatial orientation of the piperidine and acetanilide fragments. Modifications might include altering the linker's length, introducing conformational constraints to reduce flexibility, or replacing the amide bond with bioisosteres to improve metabolic stability or change hydrogen bonding patterns.
SAR exploration through systematic modification is often guided by creating a matrix of analogs. Below is an illustrative data table showing how systematic changes to a hypothetical this compound scaffold could influence its binding affinity for a target receptor.
| Compound ID | Piperidine Modification (R1) | Acetanilide Modification (R2) | Binding Affinity (Ki, nM) |
| Base Scaffold | H | H | 250 |
| Analog 1A | 4-Methyl | H | 180 |
| Analog 1B | 4-Hydroxy | H | 110 |
| Analog 2A | H | 4-Fluoro | 95 |
| Analog 2B | H | 4-Methoxy | 210 |
| Analog 3A | 4-Hydroxy | 4-Fluoro | 50 |
| Note: This table contains hypothetical data for illustrative purposes. |
Such studies have demonstrated that the substituent pattern on both the piperidine and phenyl rings plays a pivotal role in determining binding affinity and selectivity for various targets nih.gov. Saturation of side chains or specific modifications to the phenyl and basic moieties can lead to significant changes in activity, sometimes offering maximal selectivity for specific biological targets nih.gov.
Fragment-Based Drug Design (FBDD) Principles Applied to this compound Analogs
Fragment-Based Drug Design (FBDD) is a powerful methodology in drug discovery that begins by identifying small, low-molecular-weight compounds, known as fragments, that bind weakly to a biological target. openaccessjournals.com These fragments serve as building blocks for developing more potent and selective lead compounds through subsequent optimization. openaccessjournals.commdpi.com This approach is highly applicable to the this compound scaffold.
An FBDD campaign targeting a protein of interest would start with the creation of a fragment library. For the this compound scaffold, this library would be designed to represent its constituent parts: a collection of substituted piperidines and a separate collection of substituted acetanilides or anilines. These fragments typically adhere to the "Rule of Three" (Molecular weight ≤ 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, logP ≤ 3) to ensure they have favorable properties and low complexity. mdpi.com
The primary challenge is to detect the weak binding of these fragments. nih.gov High-sensitivity biophysical techniques are required, such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects binding by observing chemical shift perturbations in the protein or ligand signals.
X-ray Crystallography: Provides high-resolution structural data of the fragment bound to the target, revealing the precise binding mode and orientation.
Surface Plasmon Resonance (SPR): A label-free method to measure real-time binding kinetics and affinity. researchgate.net
Once fragment hits are identified and their binding modes confirmed, they are optimized into more potent molecules using several strategies. mdpi.com
Fragment Growing: This strategy involves extending a confirmed fragment to engage with adjacent pockets in the binding site. For instance, if a 4-hydroxypiperidine (B117109) fragment binds effectively, chemists would synthesize derivatives where new chemical moieties are "grown" from the hydroxyl group to form additional favorable interactions, thereby increasing potency. researchgate.net
Fragment Linking: If screening identifies two distinct fragments that bind to adjacent sites—for example, a piperidine fragment and an acetanilide fragment—they can be connected with a chemical linker. The design of the linker is critical to ensure that both fragments can maintain their optimal binding orientations simultaneously.
Fragment Merging: This involves combining the structural features of two or more fragments that bind in an overlapping fashion. The goal is to design a single, novel molecule that incorporates the key binding interactions of the parent fragments, leading to a compound with higher affinity.
These optimization strategies provide a rational pathway from low-affinity fragments to high-potency lead compounds. nih.gov
Computational SAR Approaches
Computational chemistry provides powerful tools to accelerate SAR studies by modeling and predicting the activity of compounds, thereby prioritizing synthetic efforts.
Cheminformatics uses computational methods to analyze chemical information. In the context of SAR, a series of this compound analogs with known biological activities are used to build a Quantitative Structure-Activity Relationship (QSAR) model. This involves calculating a wide array of molecular descriptors, which are numerical representations of a molecule's properties.
| Descriptor Type | Example Descriptor | Relevance to SAR |
| Physicochemical | LogP (Lipophilicity) | Influences solubility, cell membrane permeability, and hydrophobic interactions with the target. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport and is a key indicator of bioavailability. |
| 3D / Steric | Molecular Volume / Shape | Determines the steric fit of the molecule within the target's binding site. |
| Electronic | Partial Charges | Governs electrostatic and hydrogen bonding interactions. |
By finding a statistical correlation between these descriptors and the biological activity, a QSAR model can be generated to predict the activity of new, yet-to-be-synthesized analogs.
Machine learning (ML) has emerged as a key technology in drug design for its ability to handle complex, non-linear data. ML models can be trained on datasets of this compound analogs and their measured activities to learn the intricate relationships between structure and function. researchgate.net
Commonly used algorithms include:
Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy and control for overfitting.
Support Vector Machines (SVM): A powerful classification and regression algorithm that finds an optimal hyperplane to separate data points.
Artificial Neural Networks (ANN): Models inspired by the human brain that can learn highly complex patterns from data. researchgate.net
These trained models can rapidly screen virtual libraries containing thousands of potential this compound analogs, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. This in silico screening significantly enhances the efficiency of the drug discovery cycle.
Influence of Stereochemistry and Conformational Rigidity on Biological Interactions
The Critical Role of Stereoisomerism
The introduction of stereocenters into the this compound scaffold allows for a detailed exploration of the topology of the binding site on its biological targets. The differential activity of stereoisomers can provide valuable insights into the specific molecular interactions that govern ligand recognition. Research on 3,4-disubstituted piperidine analogs, which are structurally related to this compound, has demonstrated the profound influence of stereochemistry on their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
In a study of 4-(4-chlorophenyl)piperidine (B1270657) analogs bearing a thioacetamide (B46855) side chain, the transporter inhibitory activity of both cis and trans isomers and their respective enantiomers was evaluated. The findings revealed that the stereochemical configuration is a key factor in determining both the potency and selectivity of these compounds. For instance, (-)-cis analogues were found to exhibit selectivity for DAT and NET, a characteristic also observed in the (+)-trans analogues. Conversely, the (-)-trans and (+)-cis isomers demonstrated selectivity for SERT or a dual SERT/NET profile.
One notable example from these studies is (+)-cis-5b, which shows a low nanomolar Ki for NET, with significantly lower potency at DAT and SERT, highlighting its potential as a selective research tool. In contrast, other analogs like (+)-trans-5c exhibit comparable activity at all three transporters, suggesting that a different stereochemical arrangement can lead to a broad-spectrum inhibitory profile. This differential activity underscores the importance of the spatial relationship between the substituents on the piperidine ring for precise interaction with the binding pockets of these transporters.
| Compound | Stereoisomer | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|---|---|
| Analog A | (-)-cis | High | High | Low | DAT/NET Selective |
| Analog B | (+)-trans | High | High | Low | DAT/NET Selective |
| Analog C | (-)-trans | Low | Moderate | High | SERT or SERT/NET Selective |
| Analog D | (+)-cis | Low | Moderate | High | SERT or SERT/NET Selective |
| (+)-cis-5b | (+)-cis | >1000 | Low Nanomolar | >1000 | NET Selective |
| (+)-trans-5c | (+)-trans | Comparable activity at all three transporters | Broad-spectrum |
The Impact of Conformational Rigidity
The inherent flexibility of the piperidine ring, which can adopt various conformations such as chair, boat, and twist-boat, presents another layer of complexity in its interaction with biological targets. To understand the bioactive conformation, researchers often employ the strategy of conformational restriction. By incorporating the piperidine ring into a rigid bicyclic or polycyclic system, the number of accessible conformations is significantly reduced, which can lead to an increase in binding affinity and selectivity.
The introduction of bridges within the piperidine ring to create structures like 2-azanorbornane or nortropane derivatives can lock the ring into a specific conformation. nih.gov This approach has been successfully used to probe the conformational requirements of various receptors. For instance, the finding that a boat-constrained bridged-piperidine analog retained considerable binding affinity suggests that the receptor-preferred conformation may deviate from the typically more stable chair form. nih.gov
Studies on rigid analogs of phencyclidine, a compound that also contains a piperidine ring, have demonstrated that fixing the orientation of the piperidinium (B107235) nitrogen relative to the phenyl ring can dramatically alter receptor selectivity. ajchem-a.com While these rigid analogs showed low affinity for the phencyclidine receptor, they exhibited good affinity for the sigma-1 receptor, highlighting how conformational rigidity can be exploited to tune receptor specificity. ajchem-a.com
Advanced Analytical Chemistry Methodologies for Research and Development
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are central to the separation and quantification of 1-Piperidineacetanilide from complex mixtures, ensuring its purity and enabling accurate concentration determination.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves several critical steps to ensure reliable and reproducible results.
A typical Reverse-Phase HPLC (RP-HPLC) method for a related compound, piperine (B192125), utilizes a C18 column. florajournal.comflorajournal.com Method development for this compound would similarly involve optimizing the mobile phase composition, flow rate, and detection wavelength. For instance, a mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with the gradient or isocratic elution tailored to achieve optimal separation from any impurities. florajournal.comnih.gov The flow rate is adjusted to ensure sharp peaks and a reasonable run time, while the UV detection wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity. florajournal.comflorajournal.com
Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to guarantee its suitability for its intended purpose. researchgate.netich.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org A minimum of five concentrations is typically recommended to establish linearity. ich.org
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (%RSD), with values less than 2% being desirable. florajournal.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, with recovery percentages between 98% and 102% being ideal.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ijper.orgnelac-institute.org
The stability of the sample solution is also assessed to ensure that the concentration of this compound does not change over time under specific storage conditions. researchgate.net
Below is an interactive data table summarizing typical validation parameters for an HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo | Peak is pure |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2% | 1.1% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% |
| Robustness | %RSD ≤ 2% after minor changes | 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, the technique is invaluable for the analysis of its volatile derivatives or related impurities. GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through the column. The separation occurs as the different components of the sample interact differently with the stationary phase. A study on related piperamide (B1618075) compounds utilized GC-MS to identify various constituents in plant extracts. researchgate.net This highlights the utility of GC in separating structurally similar compounds. The characterization of essential oils from Piper species by GC-MS also demonstrates its effectiveness in analyzing complex mixtures of volatile compounds. nih.gov
For the analysis of this compound, derivatization might be necessary to increase its volatility. This process chemically modifies the compound to make it more amenable to GC analysis. The resulting derivatives can then be separated and quantified.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are powerful tools for the analysis of complex mixtures containing this compound.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is particularly useful for the identification and quantification of compounds in complex matrices. After separation by LC, the analyte is ionized and enters the mass spectrometer. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides a high degree of specificity and sensitivity.
A study on the identification of piperine from an endophytic fungus utilized LC-MS/MS to confirm the presence of the compound by identifying its molecular ion and specific fragment ions. nih.gov Similarly, an LC-MS/MS method was developed for the determination of p-phenylenediamine (B122844) and its metabolites in blood, showcasing the technique's applicability in bioanalytical studies. sigmaaldrich.com For this compound, an LC-MS/MS method would involve optimizing the ionization source parameters and selecting specific multiple reaction monitoring (MRM) transitions for quantification. mdpi.commdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for the analysis of volatile and semi-volatile compounds. Following separation by GC, the compounds are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns.
GC-MS has been effectively used to analyze the active compounds in white pepper extracts, identifying numerous components, including piperidine (B6355638) derivatives. cmbr-journal.comresearchgate.net The analysis of essential oils from various Piper species by GC-MS also demonstrates its capability in characterizing complex phytochemical profiles. nih.gov For this compound, GC-MS could be used to identify volatile impurities or degradation products. nih.gov
Electroanalytical Techniques for Redox Properties
Electroanalytical techniques are a class of methods that measure the electrical properties of a solution, such as potential or current, to determine the concentration of an analyte. unimed.edu.ng These techniques are particularly useful for studying the redox (reduction-oxidation) properties of a compound like this compound. mnstate.edu
The core of these techniques involves an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. unimed.edu.ngslideshare.net The potential of the working electrode is controlled, and the resulting current is measured. An electroactive species, one that can be oxidized or reduced, will undergo a reaction at the electrode surface at a specific potential. unimed.edu.ng
By scanning the potential and observing the current response, one can obtain information about the electrochemical behavior of this compound, including its oxidation or reduction potentials. This information can be valuable for understanding its chemical reactivity and potential metabolic pathways.
Research Quality Control and Method Validation Frameworks
A robust quality control (QC) and method validation framework is essential to ensure the reliability and reproducibility of analytical data in a research setting. nih.gov This framework is built upon established guidelines, such as those from the ICH. ich.org
Research Quality Control: This involves the routine use of QC samples to monitor the performance of an analytical method over time. nih.gov These samples, with known concentrations of this compound, are analyzed alongside unknown samples to verify that the method is performing within established acceptance criteria. nih.govsiemens-info.com
Method Validation: As previously discussed in the HPLC section, method validation is a formal process that demonstrates that an analytical method is suitable for its intended purpose. ich.org It involves a series of experiments to assess parameters like specificity, linearity, precision, accuracy, and robustness. researchgate.netich.org The validation process ensures that the analytical method provides reliable and accurate data for the analysis of this compound. nih.govijper.org
The table below outlines the key stages of a comprehensive quality control and method validation framework.
| Stage | Description | Key Activities |
| Method Development | Creation of the analytical procedure. | Selection of technique, optimization of parameters. |
| Method Validation | Formal verification of method suitability. | Assessment of specificity, linearity, precision, accuracy, robustness, LOD, LOQ. ich.org |
| Routine Analysis | Application of the validated method to samples. | Inclusion of QC samples in each analytical run. nih.gov |
| Ongoing Monitoring | Continuous assessment of method performance. | Trend analysis of QC data, periodic method review. nih.gov |
By implementing these advanced analytical methodologies and adhering to stringent quality control and validation frameworks, researchers can ensure the generation of high-quality, reliable data for the chemical compound this compound.
Review of Patent Landscape and Intellectual Property Implications
Analysis of Existing Patents Pertaining to 1-Piperidineacetanilide and its Analogs
A direct search for patents specifically claiming this compound does not yield a significant number of results, suggesting that this particular molecule may not have been a primary focus of patent filings to date. However, the patent landscape for its structural analogs is rich and informative. Analogs can be broadly categorized as compounds containing a piperidine (B6355638) ring attached to an acetamide (B32628) group or N-phenylacetamide derivatives.
Patents for piperidine derivatives are numerous, covering a wide range of therapeutic applications. For instance, patents exist for N-(4-piperidinyl)-N-phenylamides, which are structurally related to this compound and have been investigated for their analgesic properties. google.comjustia.com Other patented piperidine compounds have been developed for treating conditions such as pain, inflammation, ulcers, irritable bowel syndrome, and various neurological disorders. google.comgoogle.com The core piperidine scaffold is a key feature in many commercialized drugs, leading to its description as an "extremely important building block in the synthesis of medicinal agents". arizona.edu
Similarly, anilide derivatives have been the subject of extensive patenting activity. Novel aniline (B41778) derivatives have been patented for their cardiotonic activities, acting on myocardial contraction and coronary blood flow. epo.org The synthesis of anilide couplers, which are precursors for photogenerating azo compositions, has also been a subject of patent claims, highlighting their application in materials science. google.com
The following table provides a summary of representative patents for analogs of this compound, demonstrating the breadth of applications and structural modifications that have been protected.
| Patent / Publication Number | Title | Key Analogs / Structural Features | Patented Application / Utility |
| US4179569A | N-(4-piperidinyl)-N-phenylamides | N-phenyl-N-[1-(2-phenylethyl)-4-(phenylmethoxymethyl)piperidin-4-yl]propanamide | Analgesics |
| US4550116A | Piperidine derivatives | Piperidine derivatives with thienyl or substituted phenyl groups | Histamine (B1213489) H1-receptor blocking and calcium antagonist properties |
| EP0064878A1 | Novel aniline derivatives, process for preparing the same and cardiotonic compositions containing the same | Aniline derivatives with various substitutions on the phenyl ring | Cardiotonics with myocardial contraction and coronary blood flow increasing activity |
| US5130443A | Process for the preparation of anilides | 2-hydroxy-11H-benzo(a)carbozole-3-carboxanilide | Anilide couplers for photogenerating azo compositions |
| IL300147A | Piperidin-1-yl-n-pyryidine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers | Piperidin-1-yl-n-pyryidine-3-yl-2-oxoacetamide derivatives | Treatment of specific cancers |
Identification of Patentable Innovations in Synthesis and Applications
Given the extensive existing patent landscape for piperidine and anilide compounds, future patentable innovations for molecules like this compound are likely to lie in novel synthetic methods, new applications, or improved formulations.
Innovations in Synthesis: The synthesis of piperidine and anilide moieties is a mature field, but there is continuous innovation aimed at improving efficiency, stereoselectivity, and environmental friendliness. These advancements represent potential areas for patent protection.
Novel Catalytic Systems: The development of new catalysts for the synthesis of piperidines is an active area of research. For example, recent literature describes novel methods for N-heterocyclization of primary amines with diols catalyzed by Iridium complexes. wikipedia.org Such new catalytic processes, if applied to the synthesis of this compound, could be patentable.
One-Pot and Multicomponent Reactions: Processes that reduce the number of synthetic steps are highly valuable in pharmaceutical manufacturing. One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines have been developed. wikipedia.org Applying such a strategy to the convergent synthesis of this compound could be a source of new intellectual property.
Asymmetric Synthesis: For analogs of this compound that are chiral, the development of enantioselective synthetic routes is a significant area for patentable innovation. Methods for the asymmetric synthesis of piperidines are continually being refined. nih.gov
Greener Synthesis Routes: There is a growing demand for environmentally friendly chemical processes. Innovations such as the use of water as a solvent or the development of solvent-free reactions for the synthesis of piperidine analogs could be patentable. google.com Similarly, greener methods for aniline production, avoiding harsh reagents, are being explored. wikipedia.org
Innovations in Applications: The discovery of new therapeutic uses for this compound or its analogs is a primary avenue for obtaining patent protection.
New Therapeutic Indications: While analogs have been patented for indications like pain and cardiovascular diseases, demonstrating efficacy for a new, previously undisclosed medical condition would be a significant patentable invention. justia.comgoogle.comepo.org
Improved Pharmacological Profiles: Innovations that lead to an improved pharmacological profile, such as enhanced bioavailability, reduced side effects, or improved metabolic stability, could be patentable. marketresearchintellect.com For example, a new crystalline form (polymorph) of this compound with superior properties could be the subject of a patent.
Combination Therapies: The use of this compound in combination with other active pharmaceutical ingredients to achieve a synergistic therapeutic effect is another patentable area.
Trends in Intellectual Property Filings for Piperidine- and Anilide-Containing Compounds
The intellectual property trends for compounds containing piperidine and anilide moieties reflect their established and growing importance in the pharmaceutical and chemical industries.
Piperidine-Containing Compounds: The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs, leading to a consistently high level of patenting activity. arizona.edunih.gov
High Volume of Filings: A search of patent databases reveals thousands of patents related to piperidine-containing compounds, with applications spanning a vast range of diseases, including central nervous system disorders, cancer, and inflammatory conditions. nih.gov
Focus on Drug Discovery: The majority of patent filings are directed towards new chemical entities for pharmaceutical use. The versatility of the piperidine scaffold allows for extensive structural modifications to optimize binding to biological targets and improve pharmacokinetic properties. arizona.educcspublishing.org.cn
Market Growth: The global market for piperidine compounds is projected to grow, driven by the increasing demand for innovative pharmaceuticals. This economic incentive fuels ongoing research and development, and consequently, a steady stream of patent applications. marketresearchintellect.com
The following table illustrates the trend in patent publications for piperidine-containing compounds over a recent five-year period, indicating sustained interest in this area.
| Year | Number of Patent Publications (Approximate) |
| 2018 | 6,500 |
| 2019 | 6,800 |
| 2020 | 7,100 |
| 2021 | 7,300 |
| 2022 | 7,500 |
| Data is illustrative and based on general patent database search trends for "piperidine" in the title or abstract. |
Anilide-Containing Compounds: Anilide-containing compounds also feature prominently in patent filings, both in the pharmaceutical and agrochemical sectors.
Diverse Applications: Patents for anilide derivatives cover a wide range of applications, from analgesics and cardiotonics to herbicides and fungicides. epo.orgwikipedia.org The fungicide Carboxin is a notable example of a commercialized anilide derivative. wikipedia.org
Process Patents: In addition to patents on new anilide compounds, there is significant patent activity related to improved manufacturing processes. This includes methods to increase yield, reduce costs, and improve the purity of anilide products. google.comgoogle.com
Isosteric Replacement: A modern trend in medicinal chemistry involves the replacement of the aniline motif with other bioisosteres to improve drug-like properties and circumvent existing patents. This strategy itself can lead to new intellectual property.
Conclusion and Future Directions in 1 Piperidineacetanilide Research
A Synopsis of Key Academic Research Achievements
While dedicated research solely focused on 1-Piperidineacetanilide is not extensively documented in publicly available literature, the academic achievements concerning its core components—piperidine (B6355638) and acetanilide (B955)—provide a solid foundation for understanding its potential. Research on N-aryl-2-(piperidin-1-yl)acetamide derivatives, a class of compounds to which this compound belongs, has seen notable progress. rsc.org
The primary research achievements in this area can be categorized as follows:
Synthesis and Characterization: A significant body of research has been devoted to the synthesis of piperidine-containing amide derivatives. mdpi.comnih.gov Methodologies often involve the coupling of a substituted aniline (B41778) with a piperidine-functionalized carboxylic acid or its derivative. Characterization is typically achieved through standard spectroscopic techniques, providing a well-established protocol for obtaining and verifying the structure of compounds like this compound.
Medicinal Chemistry Explorations: The piperidine moiety is a common scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties. mdpi.comajchem-a.com Consequently, many derivatives of N-aryl-2-(piperidin-1-yl)acetamide have been synthesized and evaluated for a range of biological activities. These explorations have laid the groundwork for understanding how modifications to the acetanilide and piperidine rings can influence biological outcomes. For instance, various acetanilide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. eurekaselect.comsemanticscholar.orgingentaconnect.comresearchgate.net
Enzyme Inhibition Studies: A notable area of achievement has been the investigation of piperidine-derived amides as enzyme inhibitors. For example, derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been identified as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in cancer progression. nih.gov Such studies highlight the potential for the this compound scaffold to be tailored for specific biological targets.
Below is an illustrative table of research areas where piperidine and acetanilide derivatives have shown significant activity.
| Research Area | Key Findings for Related Compounds | Potential Relevance to this compound |
| Anticancer Activity | Acetanilide derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.net Piperidine-containing compounds are known to inhibit cancer-associated enzymes. nih.gov | The combination of these two moieties in one molecule could lead to novel anticancer agents. |
| Antimicrobial Activity | Various acetanilide derivatives exhibit antibacterial and antifungal properties. ingentaconnect.com | This compound could be explored as a potential antimicrobial agent. |
| Enzyme Inhibition | Piperidine-derived amides act as inhibitors for enzymes like carbonic anhydrase and soluble epoxide hydrolase. nih.govnih.gov | The compound could be a scaffold for developing inhibitors for a range of enzymes. |
Identification of Emerging Research Frontiers and Unexplored Avenues
The limited specific research on this compound itself points to a vast landscape of unexplored avenues. Emerging research frontiers for this compound and its close analogs are primarily driven by the need for new therapeutic agents and novel materials.
Target-Specific Drug Design: A significant frontier lies in the rational design of this compound derivatives as specific inhibitors for disease-related enzymes. Building upon the work on related compounds, researchers can employ computational modeling and molecular docking studies to predict the binding affinity of this compound derivatives to specific targets. orientjchem.org This could lead to the development of new drugs for a variety of conditions, from cancer to inflammatory diseases.
Exploration of Novel Biological Activities: While the parent structures suggest potential antimicrobial and anticancer activities, a systematic investigation into the broader biological profile of this compound is warranted. Screening this compound against a diverse panel of biological targets could uncover unexpected and valuable therapeutic properties.
Material Science Applications: The structural features of this compound, including its aromatic ring and amide linkage, suggest potential applications in material science. For instance, derivatives could be explored for their liquid crystalline properties or their ability to form self-assembling monolayers.
Catalysis: The nitrogen atom in the piperidine ring could potentially act as a ligand for metal catalysts. Synthesizing derivatives of this compound with specific coordinating groups could lead to the development of novel catalysts for organic transformations.
An illustrative table of potential research directions is provided below.
| Research Frontier | Unexplored Avenue | Potential Impact |
| Medicinal Chemistry | Systematic structure-activity relationship (SAR) studies of this compound derivatives. | Discovery of new lead compounds for various diseases. |
| Neuropharmacology | Investigation of the compound's effect on central nervous system targets, given the prevalence of the piperidine motif in neuroactive drugs. | Potential for new treatments for neurological disorders. |
| Material Science | Synthesis and characterization of polymers incorporating the this compound moiety. | Development of new materials with unique optical or electronic properties. |
| Green Chemistry | Development of more sustainable and efficient synthetic routes to this compound and its derivatives. | Reduction of the environmental impact of chemical synthesis. |
Outlook on the Potential of this compound in Advanced Chemical Sciences
The future of this compound in the advanced chemical sciences appears promising, largely due to the proven versatility of its constituent chemical motifs. The convergence of the piperidine ring, a privileged scaffold in medicinal chemistry, with the adaptable acetanilide structure provides a platform for extensive chemical exploration and innovation.
The potential of this compound can be summarized in three key areas:
A Versatile Scaffold for Drug Discovery: The core structure of this compound is ripe for chemical modification. The phenyl ring of the acetanilide moiety and the piperidine ring can be functionalized with a wide variety of substituents, allowing for the fine-tuning of its physicochemical and pharmacological properties. This modularity makes it an attractive starting point for the development of new therapeutic agents.
A Probe for Chemical Biology: Well-characterized derivatives of this compound could serve as valuable tools in chemical biology. By attaching fluorescent tags or reactive groups, these molecules could be used to probe biological systems, identify new protein targets, and elucidate complex biochemical pathways.
A Building Block for Functional Materials: As the demand for new materials with tailored properties grows, the unique structural and electronic features of this compound could be harnessed. Its incorporation into larger molecular architectures could lead to the creation of novel polymers, sensors, or electronic components.
Q & A
Q. How to evaluate conflicting physicochemical data for this compound across databases?
Q. What documentation standards ensure reproducibility in this compound research?
- Methodological Answer : Follow FAIR principles:
- Metadata : Include CAS registry numbers, synthetic protocols, and instrument calibration details.
- Data Deposition : Share raw NMR/HPLC files in repositories like Zenodo.
- Supplementary Materials : Provide step-by-step videos for complex procedures (e.g., column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
